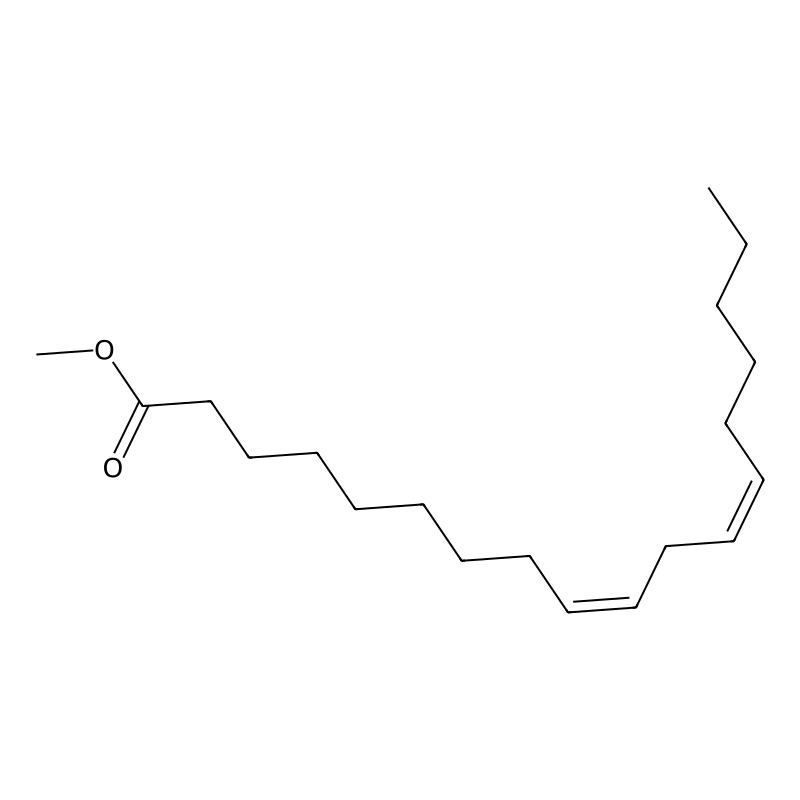

Methyl linoleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Model Compound for Lipid Peroxidation Studies:

Methyl linoleate is widely used as a model compound in oxidation/peroxidation assays []. Its susceptibility to oxidation due to its double bonds makes it ideal for mimicking the process of lipid peroxidation in cells and tissues []. This allows researchers to evaluate the anti-peroxidant activity of various natural products and synthetic compounds, such as fullerenes, ellagitannins, and other antioxidants [, ].

Potential Application in Bio-based Lubricants:

Research suggests the potential of methyl linoleate, along with other plant-derived oils, as a renewable and environmentally friendly alternative to fossil fuel-based lubricants []. These bio-based lubricants offer several advantages including biodegradability, low ecotoxicity, and excellent tribological properties, meaning they exhibit good friction and wear characteristics []. However, further research is needed to address their limitations such as lower low-temperature performance and oxidative stability compared to mineral-based oils [].

Other Applications:

Beyond the two main applications mentioned above, methyl linoleate finds use in other areas of scientific research. For instance, some studies have explored its potential as a biofuel []. Additionally, its chemical properties make it a valuable substrate for organic synthesis [].

Methyl linoleate is a fatty acid methyl ester derived from linoleic acid, a polyunsaturated omega-6 fatty acid. Its chemical formula is C₁₉H₃₄O₂, and it is classified as a triunsaturated compound due to the presence of two double bonds in its structure. Methyl linoleate is notable for its role as a plant metabolite and has been identified in various plant sources, including Neolitsea daibuensis . This compound is commonly utilized in the food industry, cosmetics, and as a potential biofuel due to its favorable properties.

Methyl linoleate itself doesn't have a known biological mechanism of action. However, its role lies in mimicking the behavior of polyunsaturated fatty acids in oxidation processes []. In this context, it helps researchers understand how antioxidants interact with and prevent the degradation of essential fatty acids.

Methyl linoleate exhibits significant biological activity. As a fatty acid methyl ester, it plays a role in cellular metabolism and may influence various physiological processes. Its interaction with free radicals suggests potential implications in oxidative stress and related diseases. Furthermore, methyl linoleate has been studied for its anti-inflammatory properties and its ability to modulate lipid metabolism, making it of interest in nutritional science and pharmacology .

Methyl linoleate can be synthesized through several methods:

- Transesterification: This method involves the reaction of linoleic acid with methanol in the presence of a catalyst, typically an acid or base.

- Direct Esterification: Linoleic acid can be reacted with methanol directly under acidic conditions to form methyl linoleate.

- Biocatalysis: Enzymatic methods using lipases can also facilitate the synthesis of methyl linoleate from linoleic acid and methanol, offering a more environmentally friendly approach .

Methyl linoleate has diverse applications across various industries:

- Food Industry: Used as an emulsifier and flavoring agent due to its fatty acid profile.

- Cosmetics: Incorporated into formulations for skin moisturization and as an emollient.

- Biofuels: Investigated as a potential biodiesel feedstock due to its renewable nature and favorable combustion properties .

- Pharmaceuticals: Explored for its anti-inflammatory and antioxidant properties.

Research on methyl linoleate's interactions highlights its reactivity with various agents:

- Radical Reactions: Methyl linoleate's susceptibility to oxidation makes it a valuable model for studying lipid peroxidation processes.

- Nitrogen Dioxide Interactions: Studies indicate that low concentrations of nitrogen dioxide can significantly alter the chemical structure of methyl linoleate, leading to the formation of different products under varying conditions .

- Thermal Stability: The thermal reactions of methyl linoleate have been investigated to understand its stability at elevated temperatures, which is crucial for applications in food processing and storage .

Methyl linoleate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Methyl Linolenate | C₁₉H₃₄O₂ | Contains three double bonds; more reactive than methyl linoleate due to additional bis-allylic methylene groups. |

| Ethyl Linoleate | C₂₀H₃₈O₂ | Similar fatty acid profile but differs in alkyl chain length; used primarily in food applications. |

| Methyl Oleate | C₁₈H₃₄O₂ | Contains one double bond; less reactive than methyl linoleate; widely used in cooking oils. |

| Methyl Palmitate | C₁₆H₃₂O₂ | Saturated fatty acid; more stable than methyl linoleate; used in cosmetic formulations. |

Methyl linoleate's unique combination of unsaturation and reactivity distinguishes it from these similar compounds, making it particularly valuable in both industrial applications and biological studies.

Enzymatic Methods

Enzymatic approaches for methyl linoleate synthesis have gained significant attention due to their specificity, mild reaction conditions, and reduced environmental impact compared to conventional chemical methods.

Lipase-Catalyzed Transesterification

Lipase-catalyzed transesterification represents a promising green method for methyl linoleate production. Lipases can effectively catalyze the conversion of linoleic acid or linoleate-containing oils to methyl linoleate under relatively mild conditions.

Gunawan et al. conducted an optimization study on methyl linoleate synthesis from cotton seeds oil using Lipozyme as a catalyst. Their research investigated various reaction parameters including time, molar ratio, and temperature to maximize yield and conversion efficiency.

Recent studies have explored novel thermostable lipases for transesterification reactions. Two recombinant thermostable lipases (Lk2 and Lk3), isolated from domestic compost through metagenomic approaches, demonstrated significant activity with different carbon chain length substrates, including C18:2 (linoleic acid). Interestingly, experimental findings revealed that Lk3 showed optimal performance with methyl linoleate (C18:2) as substrate, aligning with computational analysis predictions.

Table 1. Comparison of Lipase Performance in Transesterification Reactions

| Lipase Type | Optimal Temperature (°C) | Optimal Substrate | Metal Ion Effect | Solvent Preference |

|---|---|---|---|---|

| Lk2 | 50 | C18:1 (Oleic) | Fe³⁺ increases activity | Nonpolar solvents |

| Lk3 | 55 | C18:2 (Linoleic) | Fe³⁺ increases activity | Nonpolar solvents |

| Novozym 435 | 45-65 | Various FAMEs | Ca²⁺ may enhance activity | tert-Butanol, hexane |

| Lipozyme TL IM | 40-60 | Various FAMEs | Moderate tolerance | Hydrophobic solvents |

The transesterification activity of these lipases varies significantly with reaction conditions. Most notably, both Lk2 and Lk3 demonstrated enhanced activity in nonpolar solvents, with iron ions (Fe³⁺) increasing their catalytic performance. These enzymes showed remarkable substrate specificity, with methyl linoleate being the preferred substrate for Lk3.

Immobilized Enzyme Optimization

Immobilized enzymes offer significant advantages for industrial applications, including enhanced stability, reusability, and simplified product separation. Novozym 435, an immobilized form of Candida antarctica lipase B, has been extensively studied for biodiesel production and methyl ester synthesis.

A groundbreaking study by Shimada et al. demonstrated that pretreatment of Novozym 435 could dramatically enhance its catalytic efficiency. Specifically, when Novozym 435 was preincubated in methyl oleate for 0.5 hours followed by soybean oil for 12 hours, the methanolysis reaction rate increased significantly. This approach could potentially be applied to optimize methyl linoleate production.

Table 2. Optimization Parameters for Immobilized Lipase Systems

Another notable approach involves cell-bound lipase (CBL), where the enzyme remains attached to the producing cell, serving as a natural immobilization matrix. Wang et al. reported that CBL from Geotrichum sp. could effectively catalyze methyl oleate synthesis in microaqueous solvent systems with impressive reusability, retaining 70% activity after eight cycles. This approach presents a cost-effective alternative to commercial immobilized enzymes for methyl ester production.

Chemical Transesterification

While enzymatic methods offer advantages in specificity and environmental impact, chemical transesterification remains the predominant industrial approach for methyl ester production due to its efficiency and cost-effectiveness.

Alkali-Catalyzed Reactions

Alkali-catalyzed transesterification represents the most widely employed industrial method for biodiesel production, including methyl linoleate synthesis. This process typically employs strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Gu et al. developed an innovative approach combining alkaline catalysis with deep eutectic solvents (DES). Using a DES composed of choline chloride and glycerol (1:2 molar ratio) with sodium hydroxide as catalyst, they achieved remarkable FAME yields of up to 98% under optimized conditions. Response surface methodology and Box-Behnken Design were employed to determine optimal parameters: 6.95 methanol/oil molar ratio, 1.34 wt.% catalyst concentration, and 9.27 wt.% DES concentration.

Table 3. Comparison of Transesterification Methods for Methyl Linoleate Production

| Method | Catalyst | Temperature (°C) | Reaction Time | Methanol:Oil Ratio | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Conventional Alkali | NaOH/KOH (0.5-1.5%) | 60-70 | 1-2h | 6:1-12:1 | High conversion, fast reaction | Sensitive to FFA and water, soap formation |

| DES-Assisted Alkali | NaOH (1.34%) with DES | 60-65 | 2-3h | 6.95:1 | Reduced saponification, easier separation | Requires DES preparation |

| Enzymatic | Novozym 435 (5%) | 45-50 | 14h | 5:1 | Mild conditions, high selectivity | Higher cost, longer reaction time |

| Cell-bound Lipase | Geotrichum sp. CBL | 30-35 | 24h | Variable | Reusable catalyst, simple preparation | Lower productivity |

The alkali-catalyzed method offers distinct advantages for methyl linoleate production, including rapid reaction rates and high conversion efficiency. However, it requires careful control of feedstock quality, particularly regarding free fatty acid (FFA) and water content, to prevent saponification reactions that reduce yield and complicate product purification.

Acid-Catalyzed Ozonolysis

Ozonolysis represents a specialized approach for methyl linoleate modification rather than synthesis. When methyl linoleate reacts with ozone, it forms methyl linoleate-9,10-ozonide (MLO), a compound with distinct chemical properties.

A comparative toxicity study by Haenen et al. found that MLO demonstrated three times higher toxicity than cumene hydroperoxide in alveolar macrophage models. Interestingly, the mechanism of MLO toxicity appears to differ from typical peroxide-induced cellular damage. While cumene hydroperoxide caused GSH depletion and lipid peroxidation, MLO toxicity occurred through alternative pathways, as evidenced by different responses to vitamin C supplementation and GSH depletion experiments.

This research provides valuable insights into the chemical reactivity of methyl linoleate and its ozonolysis products, although it doesn't directly address synthesis methodology. The findings suggest that ozonation could potentially be used for controlled modification of methyl linoleate in specialized applications.

Deep Eutectic Solvent (DES)-Mediated Synthesis

Deep eutectic solvents have emerged as promising green alternatives to conventional organic solvents for biodiesel production, including methyl linoleate synthesis.

Waste Cooking Oil Utilization

DES-mediated transesterification offers a sustainable approach for converting waste cooking oil into biodiesel, with methyl linoleate as a major component.

Hailegiorgis et al. successfully synthesized biodiesel from dining facility waste cooking oil and grease using a DES without requiring additional washing steps. Gas chromatography-mass spectrometry (GC-MS) analysis identified four major components in the resulting fatty acid methyl esters (FAMEs): methyl oleate, methyl linoleate, methyl palmitate, and methyl stearate.

Table 4. Composition and Properties of Biodiesel from Waste Cooking Oil

| FAME Component | Approximate Content (%) | Structure | Contribution to Properties |

|---|---|---|---|

| Methyl oleate | 40-45 | C18:1 (one double bond) | Improves cold flow properties |

| Methyl linoleate | 25-35 | C18:2 (two double bonds) | Affects oxidative stability |

| Methyl palmitate | 10-15 | C16:0 (saturated) | Increases cetane number |

| Methyl stearate | 5-10 | C18:0 (saturated) | Increases viscosity |

The biodiesel produced through this method demonstrated excellent fuel properties, with a kinematic viscosity of 3.43 cSt at 40°C for a 30:70 biodiesel/diesel blend, well within the standards recommended by the American Biodiesel Standard (ASTM D6751). The cold-temperature performance was also noteworthy, with crystal formation onset at -10.1°C for pure biodiesel and -16.4°C for a 30:70 blend.

Catalyst-Free Process Advantages

While most current DES-mediated processes still employ catalysts, research is advancing toward reduced-catalyst or catalyst-free systems that leverage the intrinsic properties of DESs.

DESs offer several distinct advantages as reaction media for methyl linoleate synthesis:

Table 5. Advantages of DES-Mediated Synthesis for Methyl Linoleate Production

| Advantage | Description | Impact on Process |

|---|---|---|

| Enhanced reaction rates | DESs can accelerate transesterification kinetics | Reduced reaction time and energy requirements |

| Reduced side reactions | Lower saponification tendency compared to conventional methods | Higher yield and simpler purification |

| Feedstock flexibility | Tolerance for higher FFA and water content | Enables use of lower-quality, less expensive feedstocks |

| Process simplification | Facilitates product separation and purification | Reduced downstream processing costs |

| Environmental impact | Biodegradable, non-toxic, and recyclable solvent | Reduced environmental footprint |

A comprehensive review by Gao et al. highlighted that DESs can function as co-solvents, catalysts, and extractants in biomass transformation processes, including biodiesel production. This versatility makes DES-mediated approaches particularly promising for developing integrated, sustainable processes for methyl linoleate synthesis.

Autoxidation Pathways

Autoxidation of methyl linoleate proceeds via a radical chain mechanism involving initiation, propagation, and termination phases. The bis-allylic hydrogen at carbon 11 is abstracted first, generating a pentadienyl radical that reacts with molecular oxygen to form peroxyl radicals [5]. These intermediates undergo β-scission or hydrogen abstraction, leading to conjugated hydroperoxides at carbons 9 and 13, as well as the recently characterized bis-allylic 11-hydroperoxide [5]. Gas chromatography-mass spectrometry (GC-MS) analyses have identified primary autoxidation products such as 2,4-decadienal, hexanal, and epoxy/hydroxy derivatives, formed through β-cleavage of alkoxy radicals [1] [4]. The 11-hydroperoxide’s instability necessitates rapid trapping by antioxidants like α-tocopherol to prevent isomerization into conjugated hydroperoxides [5]. Kinetic studies reveal that oxygen diffusion limits oxidation rates in bulk systems, with critical substrate depths exceeding 0.33 mm inducing diffusion-controlled kinetics [3].

Peroxide Formation and Decomposition

Methyl linoleate hydroperoxides decompose thermally into non-peroxidic oxygenated monomers and polymers. Ultraviolet-irradiated hydroperoxides yield dimeric and trimeric compounds upon heating, characterized by carbon-carbon bonds between linoleate molecules [2]. Fluorescent substances form via reactions between monomeric degradation products (e.g., hydroxy and epoxy derivatives) and amino compounds, though low-molecular-weight aldehydes like hexanal contribute minimally to fluorescence [4]. Secondary oxidation products, including keto and epoxy derivatives, dominate under anaerobic conditions, with dimerization rates proportional to hydroperoxide concentration [2] [4].

Catalytic Epoxidation

Molybdenum-Based Catalyst Systems

Molybdenum catalysts, such as molybdenum hexacarbonyl, facilitate epoxidation by activating oxidants like hydrogen peroxide. These systems exploit molybdenum’s ability to stabilize peroxo intermediates, enabling selective epoxide formation at double bonds.

Ionic Liquid Solvent Effects

Ionic liquids enhance epoxidation efficiency by stabilizing charged intermediates and improving catalyst solubility. Their low volatility and tunable polarity reduce side reactions, increasing epoxide yields compared to conventional solvents.

Thermal Cracking

Pyrolysis Product Distribution

Thermal decomposition of methyl linoleate hydroperoxides at elevated temperatures produces tridecanoic acid, 9,11-diene-13-oxo-methyl ester, and hexanoic acid [2]. Non-oxidative pyrolysis generates alkanes, alkenes, and aromatic compounds via radical recombination, with product profiles dependent on heating rates and residence times.

Computational Bond Dissociation Analysis

Density functional theory (DFT) calculations predict that bis-allylic C-H bonds in methyl linoleate exhibit dissociation energies of ~85 kcal/mol, lower than those in isolated double bonds. This facilitates hydrogen abstraction at carbon 11, consistent with experimental observations of 11-hydroperoxide formation [5].

Co-Metathesis Reactions

Ethene-Mediated Chain Shortening

Olefin metathesis with ethene shortens methyl linoleate’s carbon chain, producing α,ω-dienes. This reaction requires ruthenium-based catalysts, such as Grubbs catalysts, to cleave internal double bonds selectively.

Catalyst Selection and Efficiency

Second-generation Hoveyda-Grubbs catalysts achieve higher turnover numbers in metathesis due to enhanced stability and tolerance toward oxygenated substrates. Catalyst loading below 1 mol% typically suffices for >90% conversion.

Esterification with Antioxidants

Hydroxytyrosol Conjugation

Enzymatic esterification links hydroxytyrosol, a phenolic antioxidant, to methyl linoleate’s carboxyl group. Lipase-catalyzed reactions in non-aqueous media yield conjugates that retain hydroxytyrosol’s radical-scavenging capacity.

Oxidative Stability Enhancement

Hydroxytyrosol-conjugated methyl linoleate exhibits prolonged induction periods in rancimat tests, with oxidative stability indices increasing by 40–60% compared to the parent ester. This stems from synergistic inhibition of peroxyl radicals by the phenolic moiety and reduced hydrogen abstraction at the bis-allylic position [5].

Fatty Acid Methyl Ester Composition and Blending

Methyl linoleate serves as a crucial component in biodiesel formulations, representing a significant portion of the fatty acid methyl ester profile in various feedstocks. Research has demonstrated that optimal biodiesel formulations should contain 21.78% methyl linoleate to achieve superior performance characteristics, with methyl linoleate typically ranging from 10-30% by weight in commercial biodiesel blends [1].

| FAME Component | Optimal Composition (% w/w) | Typical Range (% w/w) | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl Palmitate (C16:0) | 7.03 | 5-15 | 270 |

| Methyl Stearate (C18:0) | 1.63 | 1-5 | 298 |

| Methyl Oleate (C18:1) | 60.32 | 40-70 | 296 |

| Methyl Linoleate (C18:2) | 21.78 | 10-30 | 294 |

| Methyl Linolenate (C18:3) | 9.24 | 5-15 | 292 |

In biodiesel synthesized from waste cooking oil, methyl linoleate constitutes approximately 20.1% to 24.3% of the total fatty acid methyl ester content [2] [3]. Gas chromatography-mass spectrometry analysis reveals that methyl linoleate has a retention time of 10.5 minutes and molecular weight of 294 g/mol, making it readily identifiable in biodiesel blends [2].

The ratio of methyl linoleate to methyl oleate (L/O ratio) serves as a critical parameter for determining blend composition in biodiesel. This ratio enables precise characterization of biodiesel feedstock origins and provides quality control metrics for commercial applications [4]. Studies using easy ambient sonic-spray ionization mass spectrometry have confirmed that the L/O ratio correlates directly with biodiesel blend composition, particularly in soybean and animal fat biodiesel mixtures [4].

Low-Temperature Viscosity Optimization

Methyl linoleate significantly influences the low-temperature flow properties of biodiesel formulations. Kinematic viscosity measurements demonstrate that methyl linoleate exhibits medium viscosity impact compared to other fatty acid methyl esters, with viscosity values ranging from 4.90 mm²/s at 40°C to 39.22 mm²/s at -10°C [5].

| Temperature (°C) | Methyl Linoleate (mm²/s) | Methyl Oleate (mm²/s) | Methyl Palmitate (mm²/s) |

|---|---|---|---|

| 40 | 4.90 | 4.51 | 4.12 |

| 30 | 6.67 | 6.12 | 5.48 |

| 20 | 9.57 | 8.67 | 7.58 |

| 10 | 14.66 | 12.79 | 10.92 |

| 0 | 23.18 | 19.65 | 16.38 |

| -10 | 39.22 | 31.74 | 25.52 |

The low-temperature viscosity ratio for methyl linoleate, calculated by dividing viscosity at 0°C by viscosity at 40°C, demonstrates that methyl linoleate has a ratio of 4.73, indicating moderate temperature sensitivity [5]. This characteristic makes methyl linoleate suitable for biodiesel applications in temperate climates where extreme cold flow properties are not critical.

Research has shown that methyl linoleate content must be balanced with other fatty acid methyl esters to optimize cold flow properties. The weighting coefficient of methyl linoleate has been determined to be 0.6797 in oxidation stability calculations, indicating its significant impact on overall biodiesel performance [6].

Antioxidant Formulations

Stabilized Lipid Systems

Methyl linoleate serves as a model compound for developing stabilized lipid systems due to its susceptibility to oxidative degradation. In controlled oxidation studies, 79% of methyl linoleate was oxidized within four months in control samples, demonstrating the need for effective antioxidant protection [7].

Essential oils have proven highly effective as natural antioxidants for methyl linoleate systems. Clove bud essential oil provides the highest protection with 85% inhibition of methyl linoleate oxidation, followed by cinnamon leaves essential oil at 82% inhibition and oregano essential oil at 76% inhibition [7].

| Antioxidant Type | Inhibition Efficiency (%) | Active Compounds | Application Type |

|---|---|---|---|

| Clove Bud Essential Oil | 85 | Eugenol | Natural |

| Cinnamon Leaves Essential Oil | 82 | Eugenol | Natural |

| Oregano Essential Oil | 76 | Carvacrol, Thymol | Natural |

| Coriander Essential Oil | 38 | Not phenolic | Natural |

| Thyme Essential Oil | 24 | Carvacrol, Thymol | Natural |

The antioxidant effectiveness of these essential oils is attributed to their phenolic compounds, particularly eugenol, carvacrol, and thymol. These compounds function as hydrogen donors, effectively scavenging free radicals generated during methyl linoleate oxidation [7].

Tocopherol compounds also provide significant antioxidant protection for methyl linoleate systems. Research has established that γ-tocopherol demonstrates superior antioxidant activity compared to α-tocopherol, while δ-tocopherol shows the lowest activity among the tocopherol series [8]. The relative antioxidant activities follow the order: γ-tocopherol > δ-tocopherol > α-tocopherol at equivalent molar concentrations [8].

Industrial Oleochemical Production

Short-Chain Methyl Ester Synthesis

Methyl linoleate serves as a precursor for synthesizing various short-chain methyl esters through controlled degradation processes. Transesterification followed by selective cleavage generates valuable short-chain products with industrial applications [13].

The enzymatic synthesis of methyl linoleate from cotton seed oil has been optimized using immobilized lipase (Lipozyme TL IM) as a catalyst. Optimal conditions include 0.15 grams of enzyme, cotton seed oil to methanol ratio of 1:2.05, reaction time of 14 hours, and temperature of 49.95°C, yielding 38.24% methyl linoleate [14].

Alkylation reactions of methyl linoleate with propene in ionic liquid systems produce branched fatty acid methyl esters. Using gallium chloride-ionic liquid systems, methyl linoleate undergoes alkylation to form products with molecular weights of 336, 378, and 420 m/z, corresponding to the addition of one or more propene molecules [15].

| Synthesis Method | Catalyst System | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Enzymatic Transesterification | Lipozyme TL IM | 38.24 | 14 h, 49.95°C |

| Ionic Liquid Alkylation | GaCl₃-IL | Variable | Propene addition |

| Direct Esterification | Acid Catalyst | >95 | Methanol/acid reflux |

Ozonolysis Cracking Processes

Ozonolysis of methyl linoleate produces valuable short-chain methyl esters and dimethyl esters through double bond cleavage mechanisms. The process operates optimally at 20°C and generates specific product distributions based on the original fatty acid structure [13] [16].

From methyl linoleate ozonolysis, the primary products include methyl hexanoate (C6:0) and methyl octanoate (C8:0) as short-chain methyl esters, along with dimethyl malonate and dimethyl azelate as dimethyl ester products [13] [16].

| Parent Compound | Short-Chain Products | Dimethyl Ester Products | Optimal Temperature (°C) |

|---|---|---|---|

| Methyl Oleate (C18:1) | Methyl Nonanoate (C9:0) | Dimethyl Azelate | 20 |

| Methyl Linoleate (C18:2) | Methyl Hexanoate (C6:0), Methyl Octanoate (C8:0) | Dimethyl Malonate, Dimethyl Azelate | 20 |

| Methyl Linolenate (C18:3) | Methyl Octanoate (C8:0) | Various dimethyl esters | 20 |

The ozonolysis mechanism involves ozone attack at double bonds, forming ozonide intermediates that subsequently decompose to yield aldehydes and carboxylic acid derivatives. Under controlled conditions with methanol as a solvent, these intermediates undergo further esterification to produce the final methyl ester products [13].

Gas chromatography analysis of ozonolysis products reveals that reaction time significantly affects product distribution. Total short-chain methyl ester production increases with reaction time, while long-chain methyl ester concentrations decrease due to simultaneous transesterification and reverse reactions [16].

The decomposition products from methyl linoleate ozonolysis include methyl 8-hydroxy-octanoate, 4-hydroxy-nonanal, methyl 12-oxo-9-hydroxy-dodecanoate, and methyl 11-oxo-9-undecenoate [17]. These products result from alkoxy radical formation and subsequent carbon-carbon bond scission reactions [17].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

6.82

Appearance

Melting Point

UNII

Related CAS

Vapor Pressure

Other CAS

68605-14-1

2462-85-3

Wikipedia

Use Classification

Cosmetics -> Skin conditioning; Emollient

General Manufacturing Information

Fatty acids, safflower-oil, Me esters: INACTIVE